

An In-Depth Technical Guide to 5-Nitrophthalazine (CAS No. 89898-86-2)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Nitrophthalazine

Cat. No.: B1310618

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **5-Nitrophthalazine**, a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes available technical data with field-proven insights to offer a practical resource for professionals working with this molecule.

Core Chemical Identity and Physicochemical Properties

5-Nitrophthalazine, with the CAS number 89898-86-2, is a nitro-substituted derivative of phthalazine.^{[1][2]} The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the phthalazine core, making it a subject of interest for further chemical modifications and biological evaluations.^{[3][4]}

Table 1: Physicochemical Properties of **5-Nitrophthalazine**

Property	Value	Source
CAS Number	89898-86-2	[1][2]
Molecular Formula	C ₈ H ₅ N ₃ O ₂	[1][2]
Molecular Weight	175.14 g/mol	[1][2]
IUPAC Name	5-nitrophthalazine	[2]
Melting Point	187-188 °C	
Boiling Point	421.525 °C at 760 mmHg	[1]
Density	1.437 g/cm ³	[1]
Flash Point	208.731 °C	[1]
Appearance	Solid	
SMILES	<chem>C1=CC2=CN=NC=C2C(=C1)--INVALID-LINK--[O-]</chem>	[2]
InChI	InChI=1S/C8H5N3O2/c12-11(13)8-3-1-2-6-4-9-10-5-7(6)8/h1-5H	[2]

Synthesis and Reactivity

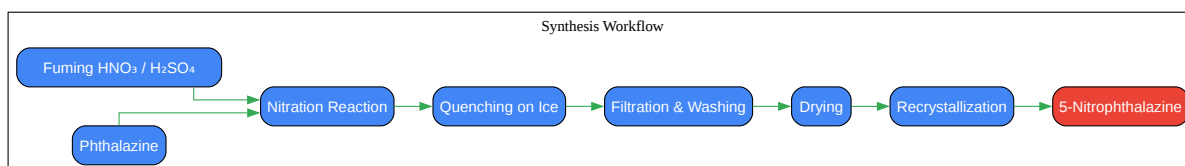
Synthetic Approach

The synthesis of **5-Nitrophthalazine** typically involves the nitration of a phthalazine precursor. A general and plausible method involves the direct nitration of phthalazine using a mixture of concentrated sulfuric acid and fuming nitric acid. This electrophilic aromatic substitution reaction is directed by the existing ring system. A similar methodology has been successfully employed for the synthesis of 5-nitroisophthalic acid, highlighting the feasibility of this approach for related aromatic compounds.[5]

Conceptual Experimental Protocol: Synthesis of **5-Nitrophthalazine**

Disclaimer: This is a conceptual protocol based on established chemical principles and requires optimization and validation in a laboratory setting.

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve phthalazine in concentrated sulfuric acid under cooling in an ice bath.
- **Nitration:** Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10°C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
- **Isolation:** The precipitate formed is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **5-Nitrophthalazine**.



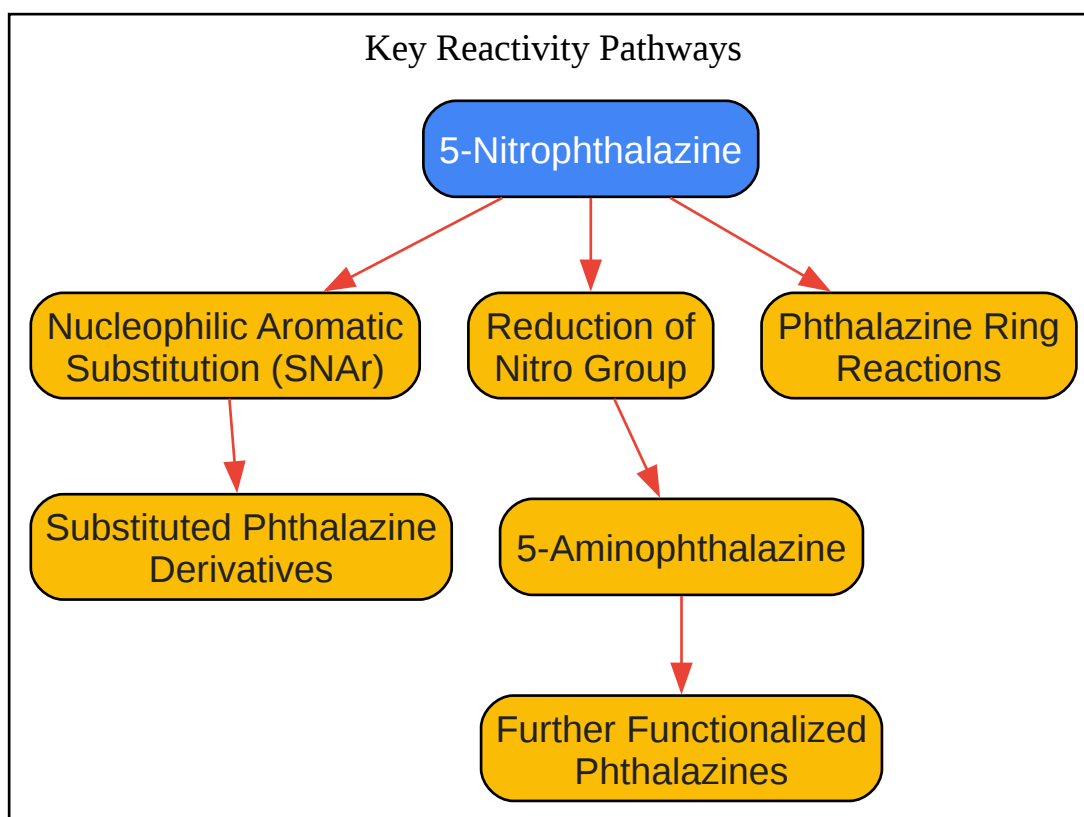
[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **5-Nitrophthalazine**.

Chemical Reactivity

The reactivity of **5-Nitrophthalazine** is dictated by the interplay between the electron-deficient phthalazine core and the strongly electron-withdrawing nitro group.

- **Nucleophilic Aromatic Substitution (S_NAr):** The presence of the nitro group activates the aromatic ring towards nucleophilic attack. This makes positions ortho and para to the nitro group susceptible to substitution by various nucleophiles. This property is highly valuable for the synthesis of a diverse library of phthalazine derivatives for structure-activity relationship (SAR) studies.^[4]
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting 5-aminophthalazine is a key intermediate for further functionalization, such as diazotization followed by Sandmeyer reactions, or amide bond formation.
- **Reactions of the Phthalazine Ring:** The nitrogen atoms in the phthalazine ring possess lone pairs of electrons and can be protonated or alkylated. The ring system can also participate in cycloaddition reactions.



[Click to download full resolution via product page](#)

Caption: Major reactivity pathways of **5-Nitrophthalazine**.

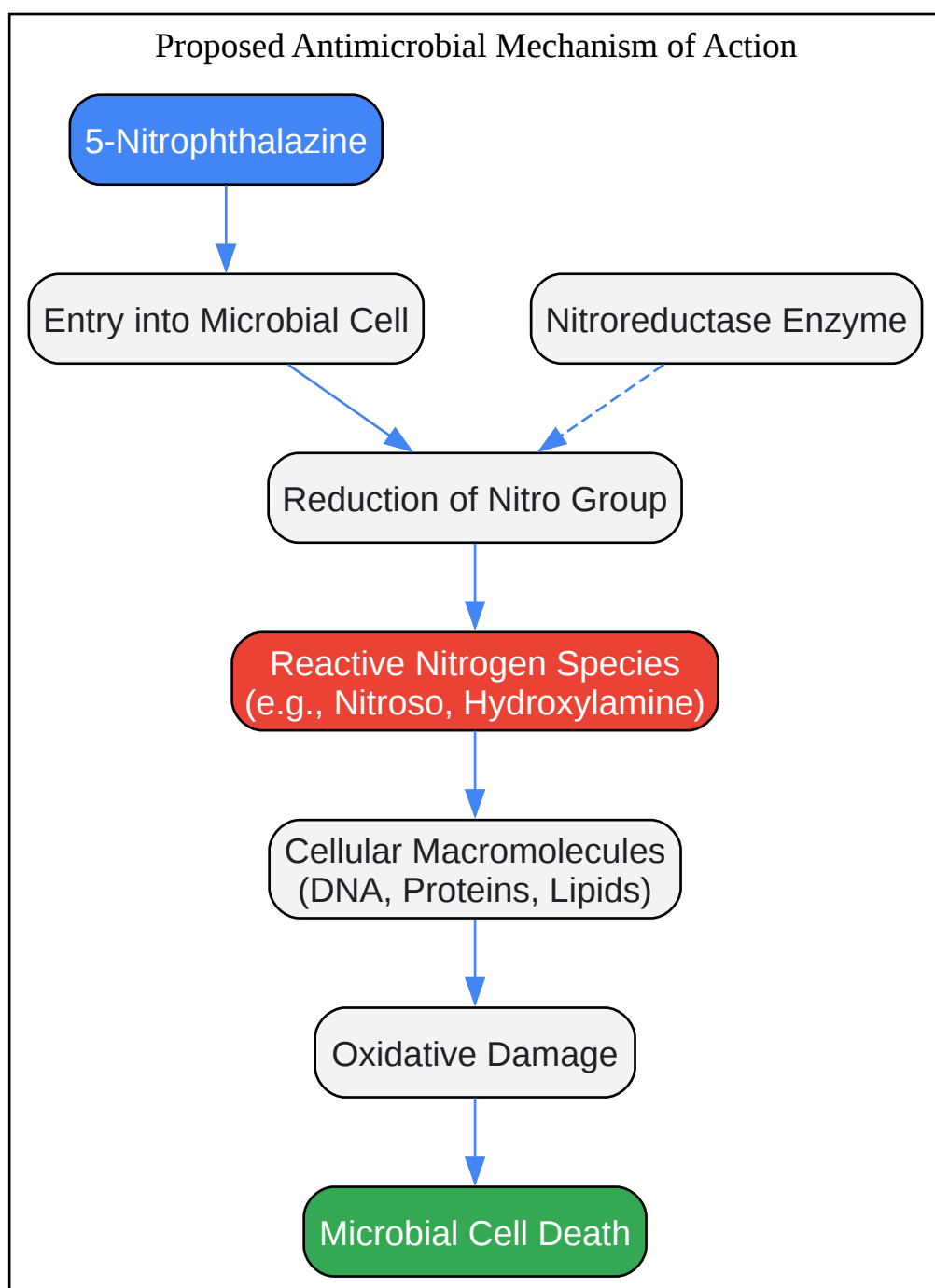
Potential Applications in Drug Development

While specific biological studies on **5-Nitrophthalazine** are not extensively reported in publicly available literature, the broader class of nitro-aromatic compounds and phthalazine derivatives have demonstrated significant potential in medicinal chemistry.

Antimicrobial and Antiparasitic Agents

Nitro-containing heterocyclic compounds have a long history as effective antimicrobial and antiparasitic agents.^{[6][7]} The mechanism of action often involves the enzymatic reduction of the nitro group within the target organism to generate reactive nitrogen species.^{[3][8]} These reactive intermediates can induce cellular damage by targeting DNA, proteins, and lipids, leading to cell death.^[8] It is plausible that **5-Nitrophthalazine** could exhibit similar bioactivity.

Proposed Mechanism of Action as an Antimicrobial Agent:



[Click to download full resolution via product page](#)

Caption: A proposed mechanism for the antimicrobial activity of **5-Nitrophthalazine**.

Modulation of Signaling Pathways

Recent research has identified phthalazine derivatives as inhibitors of the Transforming Growth Factor-beta (TGF β) signaling pathway, which is implicated in fibrosis and cancer.[9] While the initial studies did not specifically include **5-Nitrophthalazine**, its core structure suggests that it could serve as a scaffold for the development of novel modulators of this and other cellular signaling pathways. The electron-withdrawing nature of the nitro group can significantly alter the binding affinity and selectivity of the molecule for biological targets.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of **5-Nitrophthalazine**. Standard analytical techniques that should be employed include:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy will provide detailed information about the molecular structure, confirming the positions of the protons and carbons on the phthalazine ring and the presence of the nitro group.[6][10][11]
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, particularly the strong asymmetric and symmetric stretches of the nitro group (typically in the regions of $1550\text{--}1490\text{ cm}^{-1}$ and $1355\text{--}1315\text{ cm}^{-1}$, respectively) and the C=N and C=C stretching vibrations of the aromatic system. [6][10][12]
- **Mass Spectrometry (MS):** Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structure elucidation.[6][10][12]
- **High-Performance Liquid Chromatography (HPLC):** HPLC is an essential technique for assessing the purity of the synthesized compound and for monitoring the progress of reactions.

Safety and Handling

As with all nitro-aromatic compounds, **5-Nitrophthalazine** should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Summary:

- Toxicity: Nitro-aromatic compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract. Some nitro compounds are suspected mutagens or carcinogens.[3]
- Reactivity: Azo and nitro compounds can be energetic materials and may detonate under certain conditions, particularly when mixed with strong acids or reducing agents.[1]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, and strong acids.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

5-Nitrophthalazine is a versatile chemical entity with significant potential for applications in drug discovery and materials science. Its synthesis is achievable through established nitration methodologies, and its reactivity offers numerous avenues for the creation of diverse chemical libraries. While specific biological data for this compound is limited, the known activities of related nitro-aromatic and phthalazine compounds provide a strong rationale for its further investigation as a potential therapeutic agent, particularly in the antimicrobial and oncology fields. A thorough understanding of its chemical properties, reactivity, and safety precautions is essential for any researcher or scientist working with this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 4-Nitrophthalhydrazide | C₈H₅N₃O₄ | CID 3543259 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. 5-Nitrophthalazine | C₈H₅N₃O₂ | CID 11105874 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. svedbergopen.com [svedbergopen.com]
4. 8-Nitrophthalazin-5-amine | 502584-69-2 | Benchchem [benchchem.com]

- 5. CN111153803A - Method for synthesizing 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 7. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and biological evaluation of Phthalazines as novel non-kinase TGF β pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lehigh.edu [lehigh.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Nitrophthalazine (CAS No. 89898-86-2)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1310618#5-nitrophthalazine-cas-number-89898-86-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com